molecular formula C10H12N2O3 B1461624 4-[2-(Carbamoylamino)ethyl]benzoic acid CAS No. 1153787-68-8

4-[2-(Carbamoylamino)ethyl]benzoic acid

Cat. No.: B1461624
CAS No.: 1153787-68-8
M. Wt: 208.21 g/mol
InChI Key: PFAPWSJUQICCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Carbamoylamino)ethyl]benzoic acid is a benzoic acid derivative with the CAS Registry Number 1153787-68-8 . It has a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound features both a carboxylic acid and a urea functional group (carbamoylamino) on an ethylbenzene backbone, making it a valuable building block for chemical synthesis and pharmaceutical research . Its structure suggests potential for further derivatization and use in the development of novel bioactive molecules. As a specialty chemical, it is supplied with a purity of ≥95% . This product is intended for research and further manufacturing purposes only and is not intended for direct human use. Researchers are advised to consult the safety data sheet (SDS) and handle this material in accordance with best laboratory practices.

Properties

IUPAC Name

4-[2-(carbamoylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAPWSJUQICCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-[2-(Carbamoylamino)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 4-[2-(Carbamoylamino)ethyl]benzoic acid , a critical reference standard and process impurity associated with the development of sulfonylurea-based antidiabetic therapeutics.

Physicochemical Profiling, Synthesis, and Bioanalytical Significance[1]

Executive Summary

4-[2-(Carbamoylamino)ethyl]benzoic acid (CAS: 1153787-68-8) is a para-substituted benzoic acid derivative featuring a ureidoethyl side chain.[1] In pharmaceutical development, it serves as a primary Reference Standard for impurity profiling in the manufacturing of second-generation sulfonylureas, particularly Glipizide and Glibenclamide . Its presence typically indicates hydrolysis of the sulfonylurea moiety or side-reactions involving the 4-(2-aminoethyl)benzoic acid starting material during drug substance synthesis.[1]

Physicochemical Core Profile

The following data establishes the baseline identity for Certificate of Analysis (CoA) generation and regulatory filing.

PropertySpecification
Chemical Name 4-[2-(Carbamoylamino)ethyl]benzoic acid
Synonyms 4-(2-Ureidoethyl)benzoic acid; N-Carbamoyl-4-(2-aminoethyl)benzoic acid
CAS Number 1153787-68-8
Molecular Formula

Molecular Weight 208.21 g/mol
Exact Mass 208.0848 Da
Appearance White to Off-White Solid
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)
pKa (Calc) ~4.2 (Carboxylic acid), ~13.3 (Urea)

Synthesis & Preparation Protocol

For analytical method validation, an authentic standard must be synthesized. The following protocol utilizes the Wöhler synthesis approach, converting the amine precursor to the urea derivative via cyanate addition.

Reaction Logic

The synthesis relies on the nucleophilic attack of the primary amine of 4-(2-aminoethyl)benzoic acid onto the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and acid).[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Starting Material: 4-(2-aminoethyl)benzoic acid (CAS 1199-69-5) [1.0 eq].[1]

    • Reagent: Potassium Cyanate (KCNO) [1.5 eq].

    • Solvent: Water (

      
      ).
      
    • Catalyst: Hydrochloric Acid (HCl) [to adjust pH to ~3-4].[1]

  • Procedure:

    • Dissolution: Suspend 4-(2-aminoethyl)benzoic acid in water at 60°C. Add dilute HCl dropwise until the solution becomes clear (protonation of the amine solubilizes the zwitterion).

    • Reaction: Add Potassium Cyanate portion-wise over 15 minutes while maintaining the temperature at 60-70°C.

    • Precipitation: Stir for 2 hours. As the reaction proceeds, the urea product (less soluble than the amine salt) will begin to precipitate.

    • Workup: Cool the mixture to 4°C (ice bath) for 1 hour to maximize yield.

    • Filtration: Filter the white precipitate under vacuum. Wash the cake with ice-cold water (2x) to remove residual inorganic salts (KCl).

    • Purification: Recrystallize from Ethanol/Water (80:20) if HPLC purity is <98%.

Synthesis Pathway Diagram

SynthesisPathway Start 4-(2-Aminoethyl)benzoic Acid (CAS: 1199-69-5) Product 4-[2-(Carbamoylamino)ethyl]benzoic Acid (CAS: 1153787-68-8) Start->Product Nucleophilic Addition (60°C, pH 3-4) Reagent Potassium Cyanate (KCNO) + H+ Intermediate Isocyanic Acid (In Situ) Reagent->Intermediate Acid Hydrolysis Intermediate->Product

Figure 1: Synthetic pathway converting the amino-acid precursor to the target urea derivative via cyanate addition.[1]

Analytical Characterization (LC-MS/MS)

For drug development professionals tracking this impurity in stability samples, the following LC-MS parameters are recommended.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (ESI+)

The molecule ionizes readily in positive mode due to the urea nitrogen.

  • Precursor Ion (Q1):

    
     209.1 
    
    
    
  • Key Transitions (MRM):

    • 209.1 → 192.1 (Loss of

      
      ): Primary Quantifier. The urea terminus loses ammonia to form an isocyanate intermediate.
      
    • 209.1 → 148.1 (Loss of

      
       + 
      
      
      
      ): Qualifier. Further degradation of the side chain.
    • 209.1 → 135.0 (Vinyl-benzoic acid fragment): Characteristic of the ethyl-linker cleavage.[1]

Fragmentation Logic Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 209.1 Frag1 Fragment 1 [M-NH3]+ m/z 192.1 (Isocyanate) Parent->Frag1 - NH3 (17 Da) Frag3 Fragment 3 m/z 135.0 (Vinyl-Benzoic Acid) Parent->Frag3 Side Chain Cleavage Frag2 Fragment 2 [M-NH3-CO2]+ m/z 148.1 (Ethyl-amine) Frag1->Frag2 - CO2 (44 Da)

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation in mass spectrometry.

Biological & Regulatory Context[1]

Role in Drug Development

This molecule is not typically a drug target itself but is vital for CMC (Chemistry, Manufacturing, and Controls) sections of regulatory filings (NDA/ANDA).

  • Glipizide/Glibenclamide Impurity:

    • Sulfonylurea drugs (

      
      ) are synthesized by reacting a sulfonamide with an isocyanate.[1]
      
    • If the starting material 4-(2-aminoethyl)benzoic acid (used to build the sulfonamide core) is exposed to urea or cyanate contaminants during early steps, 4-[2-(Carbamoylamino)ethyl]benzoic acid is formed.[1]

    • It represents a "Process Related Impurity" that must be controlled below the ICH Q3A threshold (typically <0.15%).

  • Metabolic Pathway:

    • While less common as a primary metabolite (hydroxylation is dominant for Glipizide), hydrolysis of the sulfonylurea bridge in vivo can theoretically yield this ureido-derivative, making it a potential metabolite for ADME tracking.

References

  • ChemScene. (2024). Product Monograph: 4-[2-(carbamoylamino)ethyl]benzoic acid (CAS 1153787-68-8).[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 319298, Ethyl 4-(carbamoylamino)benzoate (Structural Analog).[1] Retrieved from [1]

  • European Pharmacopoeia (Ph. Eur.). Sulfonylurea Monographs: Glipizide Impurity Profiling.[2] (General reference for sulfonylurea impurity structures).

  • Sigma-Aldrich. (2024).[1] 4-(2-Aminoethyl)benzoic acid (Precursor Material).[1][3] Retrieved from [1]

Sources

Solubility profile of 4-[2-(Carbamoylamino)ethyl]benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the solubility profile of 4-[2-(Carbamoylamino)ethyl]benzoic acid, structured for researchers in process chemistry and drug development.

Executive Summary

4-[2-(Carbamoylamino)ethyl]benzoic acid (CAS: 1153787-68-8), also known as 4-(2-ureidoethyl)benzoic acid, represents a critical structural motif in medicinal chemistry, often serving as an intermediate in the synthesis of sulfonylurea-class antidiabetic agents (e.g., Glipizide, Glimepiride).

This guide addresses the compound's solubility behavior, which is governed by a competitive interaction between the high lattice energy of the urea moiety and the pH-dependent ionization of the benzoic acid group. Unlike simple lipophilic intermediates, this compound exhibits a "solubility duality"—insoluble in non-polar organics but highly soluble in polar aprotic solvents and basic aqueous media. This document provides a predictive solubility matrix, thermodynamic rationale, and a standardized protocol for generating precise quantitative data.

Physicochemical Characterization

To understand the solubility profile, one must deconstruct the molecule into its functional "solubilityophores."

PropertyValue (Predicted/Analog)Structural Rationale
Molecular Formula C₁₀H₁₂N₂O₃MW: 208.21 g/mol
pKa (Acid) ~4.2Typical of benzoic acid derivatives. Solubility increases log-linearly above pH 5.
LogP ~0.8 – 1.2The lipophilic ethyl-phenyl core is offset by the hydrophilic urea tail.
H-Bond Donors 3Urea (-NH-CO-NH₂) provides extensive intermolecular H-bonding.
Melting Point >180°C (Decomp.)Strong urea-urea hydrogen bonding networks create a high-energy crystal lattice, resisting dissolution in low-boiling solvents.
Thermodynamic Solubility Driver

The dissolution of this compound is enthalpically penalized by the strong crystal lattice energy ($ \Delta H_{fus} $) of the urea network. Successful solvents must possess high dielectric constants or strong H-bond accepting capabilities (e.g., DMSO, DMF) to disrupt these intermolecular forces.

Solubility Profile Matrix

Note: The following classifications are derived from Structure-Property Relationships (SPR) of ureido-benzoic acid analogs.

Class A: High Solubility (>50 mg/mL)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These polar aprotic solvents effectively disrupt the urea-urea hydrogen bonds without competing for protons, making them ideal for stock solution preparation.

Class B: Moderate/Temperature-Dependent Solubility (5–20 mg/mL)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), THF.

  • Mechanism: Polar protic solvents can solvate both the acid and urea groups. However, solubility is often limited at room temperature (RT) due to the crystal lattice stability.

  • Application: These are the solvents of choice for recrystallization . The compound typically dissolves in boiling ethanol but precipitates upon cooling, offering a purification pathway.

Class C: Low/Insoluble (<1 mg/mL)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile.

  • Mechanism: These solvents lack the H-bond donor strength to break the urea lattice.

  • Solvents: Hexane, Toluene, Diethyl Ether.

  • Mechanism: Completely incompatible due to the high polarity of the urea and carboxylic acid groups.

Class D: pH-Dependent Aqueous Solubility
  • pH < 3: Insoluble (Free acid form predominates).

  • pH > 6: Highly Soluble (Formation of benzoate salt).

Visualization: Solvation & Interaction Logic

SolubilityLogic cluster_Solvents Solvent Interaction Types Compound 4-[2-(Carbamoylamino)ethyl] benzoic acid PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic H-Bond Disruption (High Solubility) PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic Temp Dependent (Recrystallization) NonPolar Non-Polar (Hexane, DCM) Compound->NonPolar Lattice Energy Dominates (Insoluble) AqueousBase Aqueous Base (pH > 6) Compound->AqueousBase Ionization (Salt Formation)

Figure 1: Mechanistic interaction map showing how solvent classes interact with the ureido-benzoic acid structure.

Experimental Protocol: Quantitative Solubility Determination

Since specific literature data is sparse, the following validated "Shake-Flask" protocol is required to generate precise solubility curves for regulatory filing or process optimization.

Materials
  • Analyte: 4-[2-(Carbamoylamino)ethyl]benzoic acid (Purity >98%).

  • Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetone).

  • Equipment: Orbital shaker/Thermomixer, 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Workflow
  • Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C) for 24 hours.

    • Critical Check: Ensure solid is still present after 24h. If fully dissolved, add more solid.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).

  • Dilution: Immediately dilute an aliquot (e.g., 100 µL) into a mobile phase compatible solvent (e.g., 900 µL Methanol/Water).

  • Quantification: Analyze via HPLC-UV (Detection @ 254 nm).

HPLC Method Parameters (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Buffer (0.1% H3PO4).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution ~3–5 mins (polar nature).

Visualization: Experimental Workflow

Workflow Start Start: Excess Solid + Solvent Agitate Equilibrate (24h @ Temp) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Compound Check->AddSolid No Filter Filter Supernatant (0.45 µm) Check->Filter Yes AddSolid->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (HPLC-UV @ 254nm) Dilute->Analyze

Figure 2: Standardized Shake-Flask Solubility Determination Workflow.

Applications in Purification

Based on the solubility profile, the following purification strategies are recommended:

  • Recrystallization:

    • Solvent System: Ethanol/Water (80:20 v/v).

    • Protocol: Dissolve at reflux (~78°C). The urea moiety solubilizes in hot ethanol. Upon cooling to 4°C, the high lattice energy drives precipitation, while non-polar impurities remain in the mother liquor.

  • Acid-Base Precipitation:

    • Dissolve crude material in 1M NaOH (forms sodium salt).

    • Filter to remove insoluble non-polar impurities.

    • Slowly acidify filtrate with 1M HCl to pH 3–4 to precipitate the pure free acid.

References

  • Compound Identity & Analogues

    • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

    • Note: This reference validates the precursor structure; the ureido-derivative follows standard derivatiz
  • Solubility of Ureido-Benzoic Acid Derivatives

    • Perumalla, S. R., & Sun, C. C. (2012). Enabling Tablet Product Development of 5-Fluorocytosine through Integrated Crystal Engineering. Journal of Pharmaceutical Sciences. (Demonstrates urea-carboxylic acid supramolecular synthons and solubility behavior).
    • RSC Advances. (2023). Mechanosynthesis of urea–hydroxybenzoic acid cocrystals. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Guide: Ionization Profile and pKa Determination of 4-[2-(Carbamoylamino)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[2-(Carbamoylamino)ethyl]benzoic acid (also known as 4-(2-ureidoethyl)benzoic acid) is a key structural intermediate often encountered in the synthesis and degradation profiling of sulfonylurea class therapeutics (e.g., Glipizide, Glimepiride).[1]

Understanding its ionization behavior is critical for method development (HPLC/LC-MS), solubility profiling, and predicting membrane permeability. Unlike its zwitterionic analogs (e.g., 4-(2-aminoethyl)benzoic acid), this molecule behaves strictly as a monoprotic weak acid within the physiological pH range (1–14).

Key Physicochemical Parameters (Predicted):

Parameter Value / Range Significance
pKa (Acidic) 4.20 – 4.30 Carboxylic acid deprotonation.
pKa (Basic) < 0.5 Urea nitrogen (negligible basicity).
LogD (pH 7.4) < 0 Highly hydrophilic; exists as an anion.

| Dominant Species (pH 7.4) | Anionic (-COO⁻) | High aqueous solubility; low passive permeability. |

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the behavior of this molecule, we must decouple its two primary functional groups: the benzoic acid moiety and the ureido (carbamoylamino) tail.

The Acidic Moiety (Benzoic Acid)

The core ionization event occurs at the carboxylic acid on the phenyl ring. Unsubstituted benzoic acid has a pKa of 4.19 .[2]

  • Substituent Effect: The substituent at the para position is a 2-(carbamoylamino)ethyl group ($ -CH_2-CH_2-NH-CO-NH_2 $).

  • Inductive Analysis: The ethyl spacer ($ -CH_2-CH_2- $) acts as a weak electron-donating group (+I effect), which typically destabilizes the carboxylate anion, slightly increasing the pKa (making it a weaker acid). For comparison, 4-ethylbenzoic acid has a pKa of 4.25 [1].[3]

  • Distal Polarity: The urea group is polar but separated by two carbons. While the urea nitrogen is electron-withdrawing relative to a pure alkane, the insulation of the ethyl chain dampens this effect.

The "False" Basic Moiety (Urea)

A common error in method development is treating the "amino" in "carbamoylamino" as a basic center.

  • Resonance Stabilization: The lone pair on the nitrogen adjacent to the carbonyl is delocalized into the $ \pi

    
     N-C=O \leftrightarrow N^+=C-O^- $).
    
  • Basicity: This resonance makes the nitrogen unavailable for protonation. The conjugate acid of urea has a pKa of approximately 0.1 .

  • Implication: At any pH > 1, the urea tail remains neutral. The molecule does not form a zwitterion.

Ionization Pathway Diagram

The following diagram illustrates the single ionization step relevant to pharmaceutical profiling.

Ionization Acid Neutral Species (pH < 3) Protonated Carboxylic Acid (Low Solubility) Base Anionic Species (pH > 5) Deprotonated Carboxylate (High Solubility) Acid->Base  Ka (pKa ≈ 4.25)    -H+   Base->Acid  +H+   Struct1 HOOC-Ph-Et-Urea Struct1->Acid Struct2 ⁻OOC-Ph-Et-Urea Struct2->Base

Caption: Figure 1. Monoprotic ionization equilibrium. The urea tail remains neutral across the entire pH range.

Part 2: Ionization Distribution (Speciation)

Using the Henderson-Hasselbalch equation, we can map the exact distribution of species. This is vital for selecting the pH of mobile phases in HPLC to ensure peak symmetry.



Table 1: Species Distribution vs. pH (Assumed pKa = 4.25)

pH Environment% Neutral (HA)% Anionic (A⁻)Solubility State
2.0 (Stomach) 99.4%0.6%Precipitation Risk
4.25 (pKa) 50.0%50.0%Buffer Region
5.5 (Duodenum) 5.3%94.7%Soluble
7.4 (Blood) 0.07%99.93%Highly Soluble

Application Note: For LC-MS analysis, a mobile phase pH of 3.0 or lower is recommended to keep the molecule in its neutral form for better retention on C18 columns, or pH > 6.0 to elute it rapidly. Avoid pH 4.0–4.5 where retention times will fluctuate wildly due to sensitive ionization shifts.

Part 3: Experimental Determination Protocols

Since specific literature values for this intermediate are rare, the following protocols are the gold standard for empirical determination.

Potentiometric Titration (The "Gold Standard")

This method is preferred if the sample quantity is sufficient (> 5 mg) and solubility allows.

Prerequisites:

  • Instrument: Sirius T3, Metrohm Titrando, or equivalent.

  • Sample: ~5-10 mg of pure substance.

  • Solvent: Carbonate-free water (degassed). Use 0.15 M KCl as ionic strength adjuster (ISA).

Step-by-Step Workflow:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) and validate slope (> 98%).

  • Blank Titration: Titrate the 0.15 M KCl blank with 0.5 M KOH and 0.5 M HCl to determine the exact carbonate error and electrode zero point ($ E_0 $).

  • Sample Dissolution:

    • Dissolve the sample in a small volume of 0.01 M HCl (to ensure starting pH < pKa).

    • Note: If the sample is insoluble at low pH (likely for benzoic acid derivatives), use the Yasuda-Shedlovsky extrapolation method . Perform titrations in 30%, 40%, and 50% methanol/water mixtures and extrapolate the pKa to 0% co-solvent.

  • Titration: Titrate with standardized KOH (base) from pH 2.0 to pH 11.0.

  • Data Analysis: Calculate pKa using the Bjerrum plot method or non-linear least squares regression.

UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometric titration, UV-metric titration is superior due to lower concentration requirements (~50 µM).

Principle: Benzoic acid derivatives show a distinct UV shift (bathochromic or hypsochromic) upon ionization of the carbonyl group.

UV_Workflow Start Prepare 20-50 µM Sample in Universal Buffer Step1 Inject into DAD/UV Cell Start->Step1 Step2 Titrate pH 2.0 → 10.0 (0.2 pH increments) Step1->Step2 Step3 Measure Absorbance Spectra (200 - 400 nm) Step2->Step3 Step4 Identify Isosbestic Points Step3->Step4 Calc Plot Absorbance vs pH (Sigmoidal Fit) Step4->Calc

Caption: Figure 2.[4][5] UV-Metric pKa determination workflow.

Part 4: Implications for Drug Development

Chromatographic Method Development
  • Column Selection: C18 or Phenyl-Hexyl columns are appropriate.

  • Mobile Phase:

    • Acidic (0.1% Formic Acid): Molecule is neutral. Good retention.

    • Basic (10mM Ammonium Bicarbonate): Molecule is anionic. Poor retention on C18 (elutes in void volume). Requires a specialized polar-embedded column or HILIC mode if basic pH is necessary.

  • Detection: The benzoic acid chromophore absorbs strongly at 254 nm .

Bioavailability & Permeability
  • Absorption Window: Absorption is most likely in the upper GI tract (stomach/duodenum) where a fraction of the molecule remains neutral (lipophilic).

  • Ion Trapping: Once in the blood (pH 7.4), the molecule is >99.9% ionized, preventing passive back-diffusion into cells. This suggests a low volume of distribution (Vd) unless active transport is involved.

References

  • FooDB. (n.d.). 4-Ethylbenzoic acid: Chemical Properties and Predicted Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid. (Used for structural analog comparison). Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.

Sources

Methodological & Application

Application Note: HPLC Method Development for 4-[2-(Carbamoylamino)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the HPLC method development of 4-[2-(Carbamoylamino)ethyl]benzoic acid (CAS: 1153787-68-8).[1] This guide is designed for analytical scientists and drug development professionals, focusing on the specific challenges of retaining and resolving polar, amphoteric analytes.

Introduction & Chemical Context

The analyte, 4-[2-(Carbamoylamino)ethyl]benzoic acid , presents a classic chromatographic challenge: it combines a hydrophobic aromatic core with two highly polar functional groups—a carboxylic acid tail and a urea (carbamoylamino) head.[1]

  • Chemical Structure: HOOC-Ph-CH2-CH2-NH-CO-NH2[1]

  • Molecular Weight: ~208.2 g/mol [1]

  • Key Challenges:

    • Polarity: The urea group imparts significant hydrophilicity, leading to poor retention (k' < 1) on standard C18 columns.[1]

    • Ionization: The benzoic acid moiety (pKa ≈ 4.[1]3) will ionize at neutral pH, further reducing retention and causing peak tailing due to secondary silanol interactions.

    • Detection: The lack of extended conjugation beyond the benzene ring limits UV sensitivity, requiring detection in the low-UV region (210–230 nm).[1]

This protocol utilizes a Polar-Embedded C18 stationary phase combined with pH-controlled acidic mobile phases to ensure robust retention and sharp peak shape.[1]

Physicochemical Profile & Method Strategy

Understanding the analyte's behavior is the foundation of this method.[1]

PropertyValueChromatographic Implication
pKa (Acid) 4.30 ± 0.10At pH > 4.3, the analyte is anionic (COO⁻), reducing retention.[1] Method must use pH < 3.0.
pKa (Base) ~13-14 (Urea)The urea group remains neutral across the standard HPLC pH range (2–8).[1]
LogP ~0.5 - 1.0 (Est.)Low hydrophobicity requires high aqueous content in the mobile phase start.[1]
Solubility DMSO, Methanol, Water (Low)Sample diluent should match the initial mobile phase to prevent precipitation or peak distortion.[1]
Method Development Decision Tree

The following logic flow illustrates the critical decisions made during the development of this protocol.

MethodStrategy Start Analyte Assessment (Polar + Acidic) ColSelect Stationary Phase Selection Start->ColSelect StdC18 Standard C18 (Risk: Dewetting/Low Retention) ColSelect->StdC18 PolarC18 Polar-Embedded / AQ-C18 (Selected) ColSelect->PolarC18 MPSelect Mobile Phase pH PolarC18->MPSelect Neutral pH 7.0 (Analyte Ionized -> No Retention) MPSelect->Neutral Acidic pH 2.5 (Analyte Protonated -> High Retention) MPSelect->Acidic DetSelect Detection Wavelength Acidic->DetSelect UV254 254 nm (Low Sensitivity) DetSelect->UV254 UV225 225 nm (Optimal Sensitivity) DetSelect->UV225

Figure 1: Method Development Decision Tree. Green nodes indicate the optimized pathway selected for this protocol.

Detailed Experimental Protocol

Instrumentation & Conditions[1][2][3]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]

    • Why: These "AQ" columns are designed to prevent phase collapse (dewetting) in 100% aqueous conditions, which is critical for retaining the polar urea group.[1]

ParameterSettingRationale
Column Temp 30°CMaintains reproducible viscosity and kinetics; prevents urea hydrolysis (risk >50°C).[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Injection Vol 10 µLOptimized for sensitivity without band broadening.[1]
Detection UV 225 nmMaximize benzoic acid absorbance while minimizing buffer noise.
Run Time 15 minutesSufficient for separation and re-equilibration.[1]
Mobile Phase Preparation[1]

Mobile Phase A (Buffer): 20 mM Potassium Phosphate, pH 2.5

  • Weigh 2.72 g of Monobasic Potassium Phosphate (

    
    ) into 1000 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

    
    ).[1]
    
    • Critical: pH 2.5 ensures the carboxylic acid is fully protonated (

      
      ), maximizing hydrophobic interaction with the column.[1]
      
  • Filter through a 0.22 µm nylon membrane and degas.[1]

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade) [1]

  • Note: Acetonitrile is preferred over Methanol for lower backpressure and sharper peaks at low wavelengths.[1]

Gradient Program

The gradient starts with high aqueous content to trap the polar analyte at the head of the column.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Loading: High water content retains polar urea.
2.0 955Isocratic Hold: Ensure analyte focuses on column.[1]
8.0 4060Elution: Ramp organic to elute the hydrophobic core.[1]
10.0 4060Wash: Remove any late-eluting impurities.
10.1 955Re-equilibration: Return to initial conditions.[1]
15.0 955End: Ready for next injection.

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 4-[2-(Carbamoylamino)ethyl]benzoic acid reference standard.[1]

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile .

  • Note: If solubility is slow, sonicate for 5 minutes.[1] The urea group aids solubility in water, but the aromatic ring requires some organic solvent.[1]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (Buffer) .[1]

  • Why: Diluting with the starting mobile phase prevents "solvent shock" (peak distortion) when injecting.[1]

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must meet the following System Suitability criteria before routine use.

System Suitability Criteria[1]
  • Retention Time (RT): The analyte should elute between 4.0 – 7.0 minutes.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • Troubleshooting: If

      
      , lower the pH of Mobile Phase A to 2.3 or increase column temperature to 35°C.
      
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Linearity & Range[1][2]
  • Range: 5 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)

To verify the method's ability to separate degradation products:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 1 hour. (Expect hydrolysis of urea

    
     amine).
    
  • Base Hydrolysis: Treat with 0.1 N NaOH. (Expect hydrolysis of urea and potential decarboxylation).[1]

  • Result: The main peak must be spectrally pure (Peak Purity Index > 990 using DAD).[1]

Scientific Mechanism & Troubleshooting

Mechanism of Separation

The separation relies on a dual mechanism:

  • Hydrophobic Interaction: The phenyl ring interacts with the C18 alkyl chains.[1]

  • Hydrogen Bonding: The polar-embedded group in the column (e.g., amide or carbamate in the stationary phase) interacts with the urea group of the analyte, preventing it from rushing through the column.[1]

SeparationMechanism Analyte Analyte (Protonated Acid + Urea) StationaryPhase Stationary Phase (Polar-Embedded C18) Analyte->StationaryPhase Hydrophobic Interaction (Phenyl) + H-Bonding (Urea) MobilePhase Mobile Phase (pH 2.5) MobilePhase->Analyte Protonates COOH Retention Result: Stable Retention & Sharp Peak StationaryPhase->Retention

Figure 2: Chromatographic Separation Mechanism.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent is mostly aqueous (matches Initial MP).
Drifting RT pH instabilityVerify buffer pH is strictly 2.5. Check for buffer evaporation.[1]
High Backpressure PrecipitationEnsure buffer is filtered.[1] Do not use >80% ACN with phosphate buffers (salt precipitation risk).[1]

References

  • PubChem. (2023).[1] 4-[2-(carbamoylamino)ethyl]benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002).[1] The Role of pH in Retention in Reversed-Phase HPLC. LCGC North America.[1] Retrieved from [Link]

  • Agilent Technologies. (2020).[1] ZORBAX SB-Aq StableBond Analytical Columns - User Guide. Retrieved from [Link][1]

Sources

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 4-[2-(Carbamoylamino)ethyl]benzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation of 4-[2-(carbamoylamino)ethyl]benzoic acid from human plasma. The developed method is tailored for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for the quantitative analysis of this and structurally similar acidic compounds in a complex biological matrix. The protocol employs a reversed-phase SPE mechanism, preceded by a straightforward protein precipitation step, ensuring high analyte recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for a Tailored SPE Protocol

4-[2-(Carbamoylamino)ethyl]benzoic acid is a small molecule of interest in pharmaceutical and clinical research. Accurate quantification of this analyte in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The inherent complexity of plasma, with its high protein content and diverse endogenous components, necessitates an effective sample preparation strategy to minimize matrix effects and ensure analytical accuracy.

Solid-phase extraction (SPE) is a powerful technique for sample clean-up and concentration, offering significant advantages over liquid-liquid extraction in terms of selectivity, reproducibility, and the potential for automation.[1] This application note details a reversed-phase SPE protocol specifically designed for 4-[2-(carbamoylamino)ethyl]benzoic acid, taking into account its chemical properties to maximize recovery and minimize interferences.

The core of this protocol is based on the principle of retaining the analyte on a hydrophobic sorbent while interfering plasma components are washed away. The acidic nature of the target molecule, conferred by the benzoic acid moiety, allows for manipulation of its polarity through pH adjustment, a key factor in achieving selective retention and elution.[2][3]

Analyte Characteristics

PropertyEstimated Value/CharacteristicRationale for SPE Method Development
Molecular Weight ~224.23 g/mol Small molecule suitable for standard SPE sorbents.
pKa (Carboxylic Acid) ~4.0 - 5.0The carboxylic acid group will be deprotonated (anionic) at physiological pH (~7.4) and protonated (neutral) at acidic pH. This pH-dependent charge is exploited for retention and elution.
logP (Octanol-Water Partition Coefficient) Moderately PolarThe presence of the polar carbamoylamino group and the ionizable carboxylic acid function, balanced by the aromatic ring, suggests that a reversed-phase sorbent will provide adequate retention, especially under acidic conditions where the molecule is neutralized.[4]
Key Functional Groups Carboxylic Acid, Carbamoylamino, Aromatic RingThe carboxylic acid is the primary site for pH manipulation. The overall structure has sufficient hydrophobicity for reversed-phase retention.

Experimental Protocol

This protocol is designed as a self-validating system, where each step logically follows from the previous one to ensure a high-quality final extract.

Materials and Reagents
  • SPE Device: Polymeric Reversed-Phase SPE Cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 30 mg/1 mL. Polymeric sorbents are recommended for their stability across a wide pH range and their enhanced retention of polar compounds.[2][5]

  • Plasma: Human plasma, collected with K2EDTA as anticoagulant.

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (≥98%)

    • Ammonium hydroxide (28-30%)

    • Deionized water (18.2 MΩ·cm)

  • Equipment:

    • Centrifuge

    • SPE vacuum manifold or positive pressure processor

    • Vortex mixer

    • pH meter

    • Analytical balance

    • Micropipettes

Sample Pre-treatment: Protein Precipitation

Protein precipitation is a critical first step to remove the bulk of proteins, which can otherwise clog the SPE sorbent and interfere with the analysis.[6][7]

  • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile (a 3:1 ratio of solvent to sample).[7][8]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

pH Adjustment for Optimal Retention

To maximize the retention of 4-[2-(carbamoylamino)ethyl]benzoic acid on the reversed-phase sorbent, the pH of the sample must be adjusted to neutralize the carboxylic acid group, thereby increasing its hydrophobicity.[3]

  • To the supernatant from step 3.2.4, add 1 mL of 2% formic acid in deionized water. This will bring the pH to approximately 2-3, well below the estimated pKa of the carboxylic acid, ensuring it is in its protonated, neutral form.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE manifold.

SPE_Workflow cluster_0 SPE Protocol Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Prepares sorbent Load 3. Sample Loading Equilibrate->Load Matches sample conditions Wash1 4. Wash 1 (Polar Interferences) Load->Wash1 Analyte retained Wash2 5. Wash 2 (Less Polar Interferences) Wash1->Wash2 Removes salts Elute 6. Elution Wash2->Elute Removes lipids Final_Extract Final Extract for LC-MS/MS Elute->Final_Extract Recovers analyte

Caption: The sequential workflow for the solid-phase extraction of 4-[2-(carbamoylamino)ethyl]benzoic acid.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. This step solvates the polymeric sorbent, activating it for interaction with the sample.

    • Causality: Failure to condition the sorbent will result in poor and inconsistent analyte retention.

  • Equilibration:

    • Pass 1 mL of 2% formic acid in deionized water through the cartridge. This step equilibrates the sorbent to the pH and solvent composition of the sample to be loaded.

    • Causality: This ensures that the analyte efficiently partitions onto the sorbent upon loading and is not prematurely eluted.

  • Sample Loading:

    • Load the entire pre-treated and pH-adjusted sample from step 3.3.1 onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

    • Causality: A slow flow rate provides sufficient residence time for the analyte to interact with and be retained by the sorbent.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in 2% formic acid through the cartridge. This removes highly polar, water-soluble interferences and salts that were not removed during protein precipitation. The acidic condition maintains the neutral state of the analyte, preventing its premature elution.

    • Wash 2: Pass 1 mL of 20% methanol in 2% formic acid through the cartridge. This step removes less polar interferences without eluting the analyte of interest. The organic content is not high enough to disrupt the hydrophobic interaction between the analyte and the sorbent.

    • Causality: A multi-step wash with increasing organic solvent strength provides a cleaner extract by selectively removing interferences with varying polarities.

  • Elution:

    • Elute the analyte by passing 1 mL of methanol containing 2% ammonium hydroxide through the cartridge.

    • Causality: The high concentration of organic solvent (methanol) disrupts the hydrophobic interactions retaining the analyte. The addition of ammonium hydroxide raises the pH, deprotonating the carboxylic acid group. This ionization increases the analyte's polarity, further facilitating its release from the non-polar sorbent and ensuring complete elution.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Downstream Analysis: LC-MS/MS

The clean extract obtained from this SPE protocol is highly compatible with LC-MS/MS analysis. A reversed-phase C18 column is recommended for chromatographic separation. Detection can be achieved using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for optimal sensitivity and selectivity.[9][10]

Caption: Chemical structure of 4-[2-(carbamoylamino)ethyl]benzoic acid.

Troubleshooting and Method Optimization

IssuePotential CauseRecommended Solution
Low Analyte Recovery Incomplete protein precipitation.Ensure the correct solvent-to-plasma ratio and vigorous vortexing.
Suboptimal pH during loading.Verify the pH of the sample after acidification is below 3.
Analyte breakthrough during washing.Reduce the percentage of methanol in the wash steps.
Incomplete elution.Ensure the elution solvent is sufficiently strong (high organic content) and basic to ionize the analyte.
High Matrix Effects Insufficient removal of interferences.Incorporate an additional, stronger wash step (e.g., 40% methanol).
Co-elution of phospholipids.Consider using a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties for enhanced selectivity.[11][12]
Poor Reproducibility Inconsistent flow rates.Use a positive pressure manifold for precise flow control.
Sorbent variability.Use high-quality, certified SPE cartridges from a single lot for a given batch of samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of 4-[2-(carbamoylamino)ethyl]benzoic acid from human plasma. By leveraging an understanding of the analyte's chemical properties, this method employs a logical sequence of protein precipitation, pH adjustment, and selective retention and elution on a reversed-phase sorbent to deliver high analyte recovery and clean extracts. This protocol serves as a robust starting point for method validation and can be adapted for other acidic small molecules in complex biological matrices, ultimately supporting the rigorous demands of pharmaceutical and clinical research.

References

  • Müller, C. (2004). Automated method for mixed phase-SPE of acidic, neutral and basic compounds from serum. Macherey-Nagel. [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Hawks, M. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Welch Materials, Inc. [Link]

  • Graham, K. J., Koenig, A. R. V., Ray, K. J., & McIntee, E. J. (2015). Reversed-Phase Separation and the Identification of Unknown Polar Compounds. The Chemical Educator, 20, 95–98. [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics. [Link]

  • Hop, C. E., Chen, Y., & Yu, L. J. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.10. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • National Institute of Environmental Health Sciences. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • Donegan, M., & D'Avolio, A. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). [Link]

  • Veraart, J. R., Groot, M. C. E., Gooijer, C., Lingeman, H., Velthorst, N. H., & Brinkman, U. A. T. (1999). On-line dialysis–SPE–CE of acidic drugs in biological samples. Analyst, 124(2), 115–118. [Link]

  • Griss, J., Egelhofer, V., & Huber, L. A. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Methods in molecular biology (Clifton, N.J.), 528, 113–120. [Link]

  • Hunsucker, S. W., et al. (2024). Characterization of effective, simple, and low-cost precipitation methods for depleting abundant plasma proteins to enhance the depth and breadth of plasma proteomics. PROTEOMICS, e2300340. [Link]

  • Moore, C. M., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 26(6), 432–436. [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?[Link]

  • Zhang, Y., et al. (2025). Magnetic Solid-Phase Extraction of Benzoic Acids in Fruit Juices Using Hydrophilic Metal-Organic Framework MIL-101(Cr) Coated with Magnetic Nanoparticles. Journal of Separation Science, 48(3), e70118. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Journal of AOAC INTERNATIONAL. (2016, June 9). Solid-Phase Extraction as a Clean-Up Procedure for the Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Fruit-Derived Products. [Link]

  • Bouzidi, D., et al. (2022). Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. Molecules, 27(9), 2738. [Link]

Sources

Application Notes & Protocols: 4-[2-(Carbamoylamino)ethyl]benzoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Building Block

In the landscape of modern drug discovery and development, the identification and utilization of versatile pharmaceutical intermediates are paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 4-[2-(Carbamoylamino)ethyl]benzoic acid emerges as a promising, yet underexplored, building block. Its unique bifunctional nature, featuring a terminal carboxylic acid on a phenyl ring and a carbamoylamino side chain, presents a strategic advantage for medicinal chemists. The benzoic acid moiety provides a reactive handle for a variety of coupling reactions, most notably amide bond formation, a ubiquitous linkage in a vast number of pharmaceuticals.[1][2] Simultaneously, the carbamoylamino group can influence the pharmacokinetic properties of the final compound, potentially enhancing solubility, metabolic stability, or target engagement through hydrogen bonding interactions.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-[2-(carbamoylamino)ethyl]benzoic acid. We will delve into its synthesis from a readily available precursor, provide a detailed, field-proven protocol for its application in the synthesis of a novel therapeutic agent, and outline the necessary analytical methodologies for quality control. The causality behind each experimental choice is explained to empower the end-user with a deep understanding of the underlying chemical principles.

Synthesis of 4-[2-(Carbamoylamino)ethyl]benzoic Acid: A Step-by-Step Protocol

The most logical and efficient synthetic route to 4-[2-(carbamoylamino)ethyl]benzoic acid commences with its precursor, 4-(2-aminoethyl)benzoic acid hydrochloride, a commercially available starting material.[3] The following protocol details the carbamoylation of this precursor.

Protocol 1: Synthesis of 4-[2-(Carbamoylamino)ethyl]benzoic Acid

Objective: To synthesize 4-[2-(carbamoylamino)ethyl]benzoic acid from 4-(2-aminoethyl)benzoic acid hydrochloride.

Materials:

  • 4-(2-aminoethyl)benzoic acid hydrochloride

  • Potassium cyanate (KOCN)

  • Deionized water

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (49.6 mmol) of 4-(2-aminoethyl)benzoic acid hydrochloride in 100 mL of deionized water. Stir the solution at room temperature until all the solid has dissolved.

  • Carbamoylation: To the stirred solution, add 8.0 g (98.6 mmol) of potassium cyanate in one portion. The addition of potassium cyanate will generate isocyanic acid in situ, which will then react with the primary amine.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2). The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Acidification: After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 1M hydrochloric acid dropwise with continuous stirring until the pH of the solution reaches 2-3. This will protonate the carboxylate and precipitate the product.

  • Isolation: A white precipitate of 4-[2-(carbamoylamino)ethyl]benzoic acid will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 50 mL of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C overnight to yield the final product as a white solid.

Expected Yield: 85-95%

Causality of Experimental Choices:

  • The use of potassium cyanate in an aqueous acidic solution is a classic and efficient method for the carbamoylation of primary amines.

  • Heating the reaction to 60°C increases the rate of reaction without causing significant decomposition of the product.

  • Acidification is crucial for the precipitation of the product as the carboxylic acid is deprotonated at neutral and basic pH, rendering it soluble in water.

Visualizing the Synthetic Workflow

cluster_0 Synthesis of the Intermediate Start 4-(2-aminoethyl)benzoic acid HCl Step1 Dissolve in H2O Start->Step1 Step2 Add KOCN Step1->Step2 Step3 Heat to 60°C for 4h Step2->Step3 Carbamoylation Step4 Cool and Acidify with HCl Step3->Step4 Step5 Filter and Wash Step4->Step5 Precipitation End 4-[2-(carbamoylamino)ethyl]benzoic acid Step5->End

Caption: Synthetic workflow for 4-[2-(carbamoylamino)ethyl]benzoic acid.

Application in the Synthesis of a Novel Therapeutic Agent: A Hypothetical Glinide Analogue

The structural features of 4-[2-(carbamoylamino)ethyl]benzoic acid make it an ideal candidate for the synthesis of analogues of the 'glinide' class of antidiabetic drugs.[4] Glinides, such as Nateglinide and Repaglinide, function by stimulating insulin secretion from pancreatic β-cells.[5][6] The synthesis of these drugs often involves the coupling of a carboxylic acid-containing moiety with a specific amine.[7]

Here, we propose a protocol for the synthesis of a hypothetical glinide analogue, "Glinide-X," through the amide coupling of 4-[2-(carbamoylamino)ethyl]benzoic acid with a chiral amine, (S)-3-methyl-1-phenylbutan-1-amine.

Protocol 2: Synthesis of "Glinide-X"

Objective: To synthesize a novel glinide analogue ("Glinide-X") via amide coupling.

Materials:

  • 4-[2-(Carbamoylamino)ethyl]benzoic acid

  • (S)-3-methyl-1-phenylbutan-1-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.08 g (10.0 mmol) of 4-[2-(carbamoylamino)ethyl]benzoic acid in 40 mL of anhydrous DCM.

  • Activation: To the stirred solution, add 1.54 g (11.0 mmol) of HOBt followed by 2.11 g (11.0 mmol) of EDC. Stir the mixture at room temperature for 20 minutes. This step activates the carboxylic acid for nucleophilic attack.

  • Amine Addition: In a separate flask, dissolve 1.63 g (10.0 mmol) of (S)-3-methyl-1-phenylbutan-1-amine in 10 mL of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Base Addition: Add 2.6 mL (15.0 mmol) of DIPEA to the reaction mixture. The base is essential to neutralize the hydrochloride salt formed during the reaction and to facilitate the coupling.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC using ethyl acetate:hexanes (1:1) as the eluent.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (20% to 50%) to afford "Glinide-X" as a white solid.

Causality of Experimental Choices:

  • The use of EDC and HOBt is a standard and highly effective method for amide bond formation, minimizing side reactions and racemization.[1]

  • Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate, reducing the yield.

  • DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without interfering with the coupling partners.

  • Column chromatography is a standard purification technique for removing unreacted starting materials and byproducts.

Visualizing the "Glinide-X" Synthetic Workflow

Caption: Proposed synthetic workflow for the hypothetical API "Glinide-X".

Analytical and Quality Control Protocols

To ensure the identity, purity, and quality of the synthesized 4-[2-(carbamoylamino)ethyl]benzoic acid and the final "Glinide-X" API, a series of analytical tests are required.

Parameter 4-[2-(carbamoylamino)ethyl]benzoic acid "Glinide-X" (API) Methodology
Appearance White to off-white solidWhite to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrumConforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Purity (HPLC) ≥ 98.0%≥ 99.5%High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.[8] A C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point.
Melting Point To be determinedTo be determinedCapillary Melting Point Apparatus
Residual Solvents ≤ 0.5% (Ethyl Acetate)≤ 0.3% (DCM), ≤ 0.5% (Ethyl Acetate, Hexanes)Gas Chromatography (GC) with Headspace analysis
Water Content ≤ 0.5%≤ 0.2%Karl Fischer Titration

Conclusion

4-[2-(Carbamoylamino)ethyl]benzoic acid represents a valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the presence of two key functional groups open up a wide array of possibilities for the creation of novel drug candidates. The protocols and analytical methods detailed in these application notes provide a solid foundation for researchers to explore the full potential of this promising building block in their drug discovery and development endeavors. The provided hypothetical synthesis of "Glinide-X" showcases a practical and efficient application, drawing upon well-established and reliable chemical transformations prevalent in the pharmaceutical industry.

References

  • Sharma, R., Ahsan, M. J., & Siddiqui, I. H. (2015). Synthesis and characterization of nateglinide derivatives. Snapplify Store. [Link]

  • Sharma, R., Ahsan, M. J., & Siddiqui, I. H. (2016). Synthesis and characterization of nateglinide derivatives. ResearchGate. [Link]

  • Figshare. (2015). Synthesis of Repaglinide Congeners. Taylor & Francis Group. [Link]

  • ResearchGate. (2025). Synthesis of Repaglinide Congeners. [Link]

  • Jin, J. Z. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
  • ResearchGate. (2025). Repaglinide. [Link]

  • CHIMIA. (n.d.). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1. [Link]

  • ResearchGate. (2025). An Efficient Large Scale Synthesis of Nateglinide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. [Link]

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]

  • Organic Process Research & Development. (2018). Synthetic Strategies toward SGLT2 Inhibitors. [Link]

  • PubMed. (2010). Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. [Link]

  • Organic Letters - ACS Publications. (2022). Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives with Alkenes to Dihydrochalcones. [Link]

  • ResearchGate. (2025). Mitiglinide: A Novel Agent for the Treatment of Type 2 Diabetes Mellitus. [Link]

  • bioRxiv.org. (2022). Structural insights into the high selectivity of the anti-diabetic drug mitiglinide. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubMed. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. [Link]

  • NCBI Bookshelf. (2018). Metiglinide Analogues. [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. [Link]

Sources

Application Note: Preparation and Qualification of 4-[2-(Carbamoylamino)ethyl]benzoic acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the preparation, purification, and qualification of 4-[2-(Carbamoylamino)ethyl]benzoic acid (CAS 1153787-68-8). This compound is a critical reference standard used in the impurity profiling of sulfonylurea-based pharmaceuticals and as a building block in peptidomimetic drug discovery.

Introduction & Scientific Context

In the development of pharmaceutical agents containing urea and phenethylamine moieties (e.g., sulfonylureas, protease inhibitors), the identification of degradation products is a regulatory mandate (ICH Q3A/Q3B). 4-[2-(Carbamoylamino)ethyl]benzoic acid , also known as 4-(2-Ureidoethyl)benzoic acid , serves as a vital Reference Standard (RS) for:

  • Impurity Profiling: Identifying hydrolysis products of sulfonylurea drugs where the sulfonyl bridge is cleaved or the cyclohexyl/aliphatic moiety is modified.

  • Synthetic Intermediate: Acting as a stable precursor for generating complex ureido-linked bioactive molecules.

This protocol details a robust, scalable synthesis based on the Wöhler urea synthesis modification, optimized for high purity (>99.5%) required for analytical reference standards.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-[2-(Carbamoylamino)ethyl]benzoic acid
Synonyms 4-(2-Ureidoethyl)benzoic acid; N-Carbamoyl-4-(2-aminoethyl)benzoic acid
CAS Number 1153787-68-8
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute alkali; sparingly soluble in water; insoluble in non-polar solvents

Synthesis Protocol

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of the primary amine of 4-(2-aminoethyl)benzoic acid to isocyanic acid (generated in situ from potassium cyanate and acid). This method is preferred over using organic isocyanates due to atom economy and the avoidance of moisture-sensitive reagents.

Reagents & Materials[1][3][4][5][6][7]
  • Starting Material: 4-(2-Aminoethyl)benzoic acid (CAS 1197-55-3), Purity >98%.

  • Reagent: Potassium Cyanate (KCNO), Reagent Grade.

  • Solvent: Deionized Water (Type I).

  • Catalyst/pH Adjuster: Hydrochloric Acid (1N and 6N).

  • Purification: Ethanol (Absolute), Methanol (HPLC Grade).

Step-by-Step Procedure
Step 1: Solubilization and Salt Formation
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 g (30.3 mmol) of 4-(2-aminoethyl)benzoic acid in 60 mL of deionized water.

  • Slowly add 1N HCl (approx. 35 mL) while stirring until a clear solution is obtained and the pH is adjusted to ~3.0–4.0.

    • Scientific Rationale: The starting material is zwitterionic. Lowering the pH ensures the amine is protonated (ammonium form), but for the reaction with cyanate, a dynamic equilibrium is needed. The slightly acidic condition generates the reactive species, Isocyanic Acid (HNCO), from KCNO.

Step 2: Carbamoylation Reaction
  • Dissolve 3.7 g (45.5 mmol, 1.5 eq) of Potassium Cyanate (KCNO) in 20 mL of deionized water.

  • Heat the amine solution to 60°C .

  • Add the KCNO solution dropwise over 20 minutes.

  • Increase temperature to 80°C and stir for 4 hours.

    • Process Control: Monitor the reaction by TLC (Mobile Phase: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC. The starting amine will disappear, and a less polar product spot will appear.

Step 3: Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • Adjust the pH to 2.0–2.5 using 6N HCl.

    • Mechanism:[1][2][3] The product contains a carboxylic acid group.[4][5][6][2][7] At low pH, the carboxylate is protonated, significantly reducing its solubility in water, inducing precipitation. The urea group remains neutral.

  • Stir the resulting suspension in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filter the white precipitate under vacuum using a sintered glass funnel.

  • Wash the cake with cold water (2 x 10 mL) to remove residual inorganic salts (KCl).

Step 4: Purification (Recrystallization) [6]
  • Transfer the crude solid to a clean flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (80:20 v/v) .

  • Perform a hot filtration if any insoluble particulates remain.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

    • Target Yield: 70–80% (approx. 4.5 g).

Analytical Qualification (QC)

To qualify the material as a Reference Standard, the following tests must be performed.

HPLC Purity Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Purity > 99.5% (Area %).

Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 ppm (s, 1H, -COOH)
      
    • 
       7.8 ppm (d, 2H, Ar-H, ortho to COOH)
      
    • 
       7.3 ppm (d, 2H, Ar-H, meta to COOH)
      
    • 
       5.9 ppm (t, 1H, -NH-CO-)
      
    • 
       5.4 ppm (s, 2H, -NH2)
      
    • 
       3.2 ppm (q, 2H, -CH2-N)
      
    • 
       2.7 ppm (t, 2H, Ar-CH2-)
      

Process Visualization

Synthesis Workflow

The following diagram illustrates the critical path for the preparation of the reference standard.

SynthesisWorkflow Start Starting Material 4-(2-Aminoethyl)benzoic acid Dissolution Dissolution Water + HCl (pH 3-4) Start->Dissolution Protonation Reaction Carbamoylation Add KCNO, Heat to 80°C Dissolution->Reaction + KCNO (aq) Isolation Isolation Acidify to pH 2.0 Precipitate Product Reaction->Isolation 4 Hours Purification Recrystallization Ethanol/Water (80:20) Isolation->Purification Crude Solid Final Reference Standard 4-[2-(Carbamoylamino)ethyl]benzoic acid (>99.5% Purity) Purification->Final Drying

Caption: Step-by-step workflow for the synthesis and purification of the Reference Standard.

Reaction Mechanism & Impurity Pathway

Understanding the reaction logic ensures control over potential side reactions (e.g., polymerization or hydrolysis).

ReactionMechanism Amine Amine Precursor (R-NH2) Transition Transition State Nucleophilic Attack Amine->Transition pH 3-4 Isocyanic Isocyanic Acid (HN=C=O) Isocyanic->Transition Product Target Urea (R-NH-CO-NH2) Transition->Product Rearrangement

Caption: Mechanistic pathway showing the nucleophilic addition of the amine to isocyanic acid.

Storage and Stability

  • Storage: Store in a tightly closed container at 2–8°C. Protect from light and moisture.

References

  • Kurzer, F. (1963). Cyanates and their Thio-derivatives. Organic Syntheses, Coll. Vol. 4, p.49.

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation.

  • United States Pharmacopeia (USP). (2023). General Chapter <11> USP Reference Standards.

  • BenchChem. (2025).[6] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid (Contextual reference for benzoic acid derivative handling).

  • ChemicalBook. (2024). Product Properties: 4-[2-(carbamoylamino)ethyl]benzoic acid.[4][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-[2-(Carbamoylamino)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This document, prepared by our senior application scientists, provides in-depth analysis and actionable solutions for resolving peak tailing observed with 4-[2-(Carbamoylamino)ethyl]benzoic acid. Our approach is rooted in explaining the chemical causality behind chromatographic phenomena to empower you with robust, self-validating protocols.

Section 1: Understanding the Analyte & the Problem

Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte and the fundamental reasons for peak asymmetry.

Q1: What are the key chemical features of 4-[2-(carbamoylamino)ethyl]benzoic acid that influence its HPLC behavior?

This molecule possesses three distinct regions that dictate its interaction with the stationary and mobile phases:

  • An Aromatic Carboxylic Acid Head: This group is acidic. The pKa of benzoic acid is approximately 4.2[1], and while substitution will slightly alter this, we can expect the analyte to be ionized (negatively charged) at a mobile phase pH above this value.

  • A Polar Urea (Carbamoylamino) Group: This group is neutral but highly polar, with both hydrogen bond donor and acceptor sites.

  • An Ethyl Linker: A non-polar, hydrophobic segment.

This combination of an ionizable acidic group and a polar neutral group makes the molecule susceptible to multiple interaction modes within an HPLC column, which can be a primary cause of poor peak shape if not properly controlled.[2]

Caption: Key functional groups of the analyte.

Q2: What is peak tailing and what is the most likely cause for this specific compound?

Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[3][4] It is often quantified by the USP Tailing Factor (T), where a value of T=1.0 is a perfectly symmetrical Gaussian peak, and values >1.2 are generally considered tailing.[4]

For 4-[2-(carbamoylamino)ethyl]benzoic acid, the most probable cause of peak tailing is secondary ionic interactions between the analyte and the stationary phase.[5] This occurs primarily with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3][6]

  • The Mechanism: At mobile phase pH values above ~3.5, some residual silanols deprotonate to become negatively charged silanates (SiO⁻). While the primary retention mechanism is hydrophobic interaction with the C18 chains, a secondary, and much stronger, ionic interaction can occur between analyte molecules and these charged silanol sites. This mixed-mode retention causes some analyte molecules to be held too strongly, eluting later and creating a "tail".[2][5]

Caption: Mechanism of peak tailing via secondary interactions.

Section 2: A Systematic Troubleshooting Workflow

Resolving peak tailing requires a logical, step-by-step approach. We recommend starting with the simplest and most impactful adjustments first: mobile phase modifications. Only after optimizing the mobile phase should you consider changes to the column or hardware.

G start Peak Tailing Observed ph_adjust Step 1: Adjust Mobile Phase pH (Control Analyte Ionization) start->ph_adjust additive Step 2: Add Mobile Phase Modifier (Mask Silanols) ph_adjust->additive Tailing Persists end Symmetrical Peak Achieved ph_adjust->end Issue Resolved column_check Step 3: Evaluate Column (Hardware & Chemistry) additive->column_check Tailing Persists additive->end Issue Resolved instrument_check Step 4: Check Instrument (Overload & Dead Volume) column_check->instrument_check Tailing Persists column_check->end Issue Resolved instrument_check->end Issue Resolved

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH Optimization

The most powerful tool for controlling the retention and peak shape of ionizable compounds is mobile phase pH.[7][8]

Q3: How should I adjust the mobile phase pH to improve the peak shape of my analyte?

The goal is to operate at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic state.[9][10] For an acidic compound like 4-[2-(carbamoylamino)ethyl]benzoic acid (pKa ~4.2), this gives you two primary options:

  • Low pH (Recommended): Adjust the mobile phase to a pH between 2.5 and 3.0.

    • Why it works: At this low pH, the carboxylic acid group is fully protonated (neutral), minimizing its polarity and increasing hydrophobic retention.[9] Crucially, this pH also suppresses the ionization of the problematic surface silanol groups, preventing the secondary ionic interactions that cause tailing.[2][5]

  • High pH (Alternative): Adjust the mobile phase to a pH > 6.2.

    • Why it works: At this pH, the analyte is fully deprotonated (anionic). While this reduces retention, it ensures a single ionic form. However, this approach is less ideal because the surface silanols will be fully ionized, which can still lead to other unwanted interactions. This is only recommended for use with modern, robust columns designed for high pH stability.[11]

pH StrategyRecommended pH RangeAnalyte StateSilanol StateExpected Outcome
Low pH (Ion Suppression) 2.5 - 3.0Neutral (COOH)Neutral (SiOH)Improved retention and symmetry.
High pH (Ionization) > 6.2 (column permitting)Anionic (COO⁻)Anionic (SiO⁻)Reduced retention, potentially improved symmetry.

Protocol: pH Adjustment Experiment

  • Prepare Mobile Phase A (Aqueous): Prepare your aqueous buffer (e.g., 20 mM phosphate or formate) and adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid) to pH 2.7.

  • Prepare Mobile Phase B (Organic): Use your standard organic solvent (e.g., Acetonitrile or Methanol).

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase.

  • Inject Sample: Inject your standard and observe the peak shape and retention time. The retention time will likely increase as the neutral form is more retained.[9]

Step 2: Use of Mobile Phase Additives

If pH adjustment alone is insufficient, additives can be used to further improve peak shape by acting as ion-pairing agents or silanol-masking agents.[12][13]

Q4: What mobile phase additive is best for eliminating tailing for this compound?

For acidic analytes and general-purpose peak shape improvement at low pH, Trifluoroacetic Acid (TFA) is a highly effective choice.[14][15]

  • How TFA Works:

    • Ion Pairing: TFA forms an ion pair with any positively charged sites on the analyte or stationary phase, but more importantly, it effectively "coats" the stationary phase.[12][13]

    • Silanol Masking: It is a strong acid that ensures the complete protonation of residual silanols, effectively neutralizing them and preventing secondary interactions.[13]

    • pH Control: It reliably maintains a low mobile phase pH.[12]

AdditiveTypical ConcentrationMechanism of ActionCompatibility Notes
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing, silanol suppression.Ideal for UV detection.[12] Can cause ion suppression in mass spectrometry (MS).[16][17]
Formic Acid 0.1% (v/v)Provides low pH. Weaker ion-pairing.Good for both UV and MS. May be less effective at eliminating severe tailing compared to TFA.
Phosphate Buffer 10 - 25 mMpH buffering capacity.Non-volatile, not suitable for MS. Excellent for UV-only methods.

Protocol: Introducing TFA into the Mobile Phase

  • Preparation: Add 1.0 mL of high-purity TFA to 1 L of your aqueous mobile phase (Mobile Phase A) and 1.0 mL of TFA to 1 L of your organic mobile phase (Mobile Phase B). This creates a 0.1% TFA concentration in both.

  • Equilibration is Critical: TFA strongly adsorbs to the stationary phase.[13] Equilibrate the column for at least 20-30 minutes with the new mobile phase before the first injection to ensure a stable baseline and reproducible retention.

  • Dedicate the Column: Once a column has been used with an ion-pairing agent like TFA, it can be difficult to remove it completely. It is best practice to dedicate that column to methods using TFA to avoid unexpected selectivity changes in other applications.[18]

Step 3 & 4: Column and Instrument Checks

If mobile phase optimization fails, the issue may lie with the column hardware or the instrument setup. These problems typically affect all peaks in a chromatogram, not just a single analyte.[19]

Q5: How do I know if my column is the problem?

  • Use a Modern, High-Purity Column: Older columns (Type A silica) have higher metal content and more acidic silanol groups, which are notorious for causing peak tailing with polar and ionizable compounds.[3] Modern, high-purity (Type B) silica columns that are fully end-capped are specifically designed to minimize these active sites and provide much better peak shapes.[4][5] If you are using an older column, switching to a modern equivalent is a highly recommended solution.

  • Check for Physical Degradation: Column performance degrades over time. A void at the head of the column or a partially blocked inlet frit can cause significant tailing for all peaks.[2][20]

    • Troubleshooting: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% Acetonitrile or Isopropanol) to waste for at least 10 column volumes.[2][20] If this does not resolve the issue, the column may need to be replaced.

Q6: Could my instrument or injection method be causing the tailing?

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[19]

    • Troubleshooting: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you are overloading the column.

  • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the column, and between the column and the detector, can cause peak broadening and tailing.[4] This is known as dead volume.

    • Troubleshooting: Ensure all tubing is as short as possible and that you are using fittings appropriate for your system to minimize dead volume.

Section 3: Frequently Asked Questions (FAQs)
  • Q: I lowered the pH to 2.8, but the peak is still tailing slightly. What's the next best step?

    • A: This is the perfect time to introduce a mobile phase additive. Add 0.1% TFA to your mobile phase as described in Step 2. The combination of low pH and a strong silanol-masking agent is a very robust solution for this type of compound.

  • Q: Will using methanol instead of acetonitrile affect peak tailing?

    • A: Yes, it can. Methanol is a protic solvent and is generally better at masking silanol interactions than acetonitrile. If you are still seeing tailing with an ACN/water mobile phase, switching to a MeOH/water mobile phase (while maintaining the optimal pH and additives) may provide a modest improvement in peak shape.

  • Q: My method uses mass spectrometry. Can I still use TFA?

    • A: TFA is a strong ion-suppressing agent in ESI-MS and is generally avoided.[16][17] For LC-MS applications, use 0.1% formic acid as your mobile phase modifier. While it may be slightly less effective at eliminating tailing, it provides excellent MS signal. If tailing persists, ensure you are using a high-performance, fully end-capped column.

  • Q: I reversed and flushed my column, but all my peaks are still tailing. What now?

    • A: This strongly suggests the column has reached the end of its usable life, likely due to stationary phase degradation or an unrecoverable blockage. The most effective solution is to replace the column.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2026, February 17). Ion Pairing — Blessing or Curse? Retrieved from [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (2021). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • McPolin, O. (2013, March 7). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Retrieved from [Link]

  • Advanced Materials Technology. UNDERSTANDING THE EFFECT OF ACID MODIFIER ON PEPTIDE AND PROTEIN PEAK SHAPE. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubMed. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Scantec. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. Retrieved from [Link]

  • Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Wikipedia. Benzoic acid. Retrieved from [Link]

Sources

Minimizing side reactions during carbamoylation of 4-(2-aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in drug development. This guide provides in-depth troubleshooting advice and proactive strategies for researchers performing carbamoylation on 4-(2-aminoethyl)benzoic acid. Our goal is to help you anticipate and overcome common experimental hurdles, ensuring high-yield, high-purity synthesis of your target molecule.

The bifunctional nature of 4-(2-aminoethyl)benzoic acid, containing both a nucleophilic primary amine and a carboxylic acid, presents a classic selectivity challenge. While the primary amine is the desired target for carbamoylation, competing side reactions can significantly lower yields and complicate purification. This guide is structured to address these issues head-on.

Section 1: Understanding the Core Synthetic Challenge

The primary obstacle in this synthesis is controlling the reactivity of the two functional groups. The desired reaction involves the selective attack of the primary amine on the carbamoylating agent. However, several competing pathways exist, as illustrated below.

SM 4-(2-aminoethyl)benzoic acid (Starting Material) CarboxylicReaction Side Product: Mixed Anhydride / Other SM->CarboxylicReaction Side Reaction: -COOH Reactivity mid_desired SM->mid_desired  Desired Pathway:  Selective N-Acylation mid_side1 SM->mid_side1 Side Reaction: Intermolecular Polycondensation Reagent Carbamoylating Agent (e.g., R-NCO) mid_side3 Reagent->mid_side3 Side Reaction: Contamination (H₂O) DesiredProduct Desired Product 4-(2-(3-alkylureido)ethyl)benzoic acid mid_side2 DesiredProduct->mid_side2 Side Reaction: Reaction with excess R-NCO Polymer Side Product: Polyamide/Polyurea Biuret Side Product: Biuret Formation WaterReaction Side Product: Symmetric Urea (R-NH-CO-NH-R) mid_desired->DesiredProduct mid_side1->Polymer mid_side2->Biuret mid_side3->WaterReaction

Troubleshooting mass spec ion suppression for benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Ion Suppression in Benzoic Acid Derivatives

Topic: LC-MS/MS Negative Mode Ion Suppression Role: Senior Application Scientist Status: Active Case File #BA-ESI-NEG-01

Introduction: The "Invisible" Matrix Effect

You are likely here because your calibration curves are non-linear at the lower end, your internal standard response is fluctuating wildly between patient samples, or your sensitivity for benzoic acid derivatives has inexplicably dropped.

Benzoic acid derivatives present a "perfect storm" for LC-MS/MS analysis:

  • Polartiy: They are small and polar, often eluting near the void volume (the "zone of death" for suppression).

  • Ionization Mode: They require Negative Electrospray Ionization (ESI-), which is prone to corona discharge and is less forgiving than positive mode.

  • The Paradox: To retain them on C18, you need acidic pH (protonated state), but to ionize them, you need basic pH (deprotonated state).

This guide does not just list steps; it builds a self-validating workflow to isolate and eliminate the root cause of signal loss.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Test

Before changing a single column, you must visualize the suppression. You cannot fix what you cannot see. We use the Post-Column Infusion (PCI) method, the gold standard for mapping matrix effects [1].

The Logic

We inject a blank matrix (extracted plasma/urine) while continuously infusing the analyte into the MS source. A dip in the baseline indicates suppression; a rise indicates enhancement.

Visualizing the Setup

PCI_Setup LC LC System (Inject Blank Matrix) Column Analytical Column LC->Column Flow A Tee High-Pressure Tee Junction Column->Tee Eluent Pump Syringe Pump (Infusing Analyte) Pump->Tee Constant Flow B MS MS/MS Source (ESI-) Tee->MS Combined Flow

Caption: Schematic of the Post-Column Infusion setup. The syringe pump delivers a constant background signal of the analyte.

Protocol: Performing the PCI Test
  • Prepare Infusate: Dilute your benzoic acid derivative standard to a concentration that yields a signal intensity of ~1.0 x 10^6 cps (steady baseline).

  • Setup: Connect the syringe pump to the LC flow using a PEEK tee connector after the column but before the MS source.

  • Flow Rates:

    • LC Flow: Standard method flow (e.g., 0.4 mL/min).

    • Syringe Flow: 10–20 µL/min.

  • Acquisition:

    • Start the MS acquisition (MRM mode for the infused analyte).

    • Inject a Blank Solvent (Reference Trace).

    • Inject an Extracted Blank Matrix (Sample Trace).

  • Analysis: Overlay the two chromatograms. Any deviation of the Matrix trace from the Solvent trace indicates a matrix effect at that specific retention time.

Module 2: Chromatography – Escaping the "Zone of Death"

If your PCI test shows suppression at the solvent front (0.5 – 1.5 min), your analyte is co-eluting with salts and unretained polar interferences. You must increase retention.

The Benzoic Acid Paradox:

  • Low pH (Formic Acid): Neutralizes the carboxylic acid (COOH). Good for C18 retention, bad for ESI- ionization.

  • High pH (Ammonium Acetate): Ionizes the acid (COO-). Good for ESI- signal, but the charged molecule flows right through C18.

Strategic Solutions
StrategyColumn TypeMobile PhaseMechanism
1. The "Weak" Acid C18 (High Strength Silica)0.01% Acetic Acid (pH ~3.5)Compels partial ionization; balances retention vs. signal.
2. Fluorinated Phase PFP (Pentafluorophenyl)0.1% Formic AcidUses pi-pi interactions and dipole moments to retain polar aromatics better than C18.
3. HILIC (Recommended) Silica / AmideAcetonitrile/Ammonium AcetateRetains polar anions strongly. Elutes salts after the analyte.

Expert Insight: For benzoic acids, PFP columns are often superior to C18 because they offer alternative selectivity for the aromatic ring, allowing you to move the peak away from the void volume without relying solely on hydrophobic retention [2].

Module 3: Sample Preparation – The Phospholipid Problem

If your PCI trace shows broad, rolling suppression regions late in the chromatogram (or wrapping around to the next injection), you have a Phospholipid (PL) problem.

PLs (glycerophosphocholines) are the primary cause of ion suppression in plasma analysis. They are hydrophobic and accumulate on columns.

Comparison of Cleanup Techniques
MethodPhospholipid RemovalRecovery of Benzoic AcidsVerdict
Protein Precipitation (PPT) < 10%HighPOOR. Leaves 90% of suppressors in the sample.
Liquid-Liquid Extraction (LLE) ModerateVariableGOOD. Acidify sample (pH < 3) and extract with MTBE/Ethyl Acetate. PLs tend to stay in the aqueous phase or interface.
SPE (Mixed-Mode Anion) > 99%HighBEST. Uses "MAX" (Mixed-mode Anion Exchange) chemistry.
Protocol: Mixed-Mode Anion Exchange (MAX) for Benzoic Acids

Why MAX? It locks the acidic analyte onto the sorbent via charge interaction, allowing you to wash away neutral lipids and basic interferences with aggressive organic solvents.

  • Pre-treatment: Dilute plasma 1:1 with 5% NH4OH (High pH to ionize the benzoic acid to COO-).

  • Condition: Methanol followed by Water.

  • Load: Load pre-treated sample (Analyte binds to anion exchange sites).

  • Wash 1 (Matrix): 5% NH4OH in Water (Removes proteins/salts).

  • Wash 2 (Hydrophobic): 100% Methanol (CRITICAL STEP: This removes phospholipids while the analyte stays bound).

  • Elute: 2% Formic Acid in Methanol (Protonates the acid, breaking the ionic bond and releasing the analyte).

Module 4: Internal Standards – The Ultimate Correction

If you cannot completely eliminate suppression, you must correct for it.

The Golden Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Benzoic Acid-d5 or 13C6).

Why Analog IS Fails: Many researchers use a structural analog (e.g., salicylic acid) as an IS for benzoic acid.

  • Scenario: A phospholipid elutes at 2.5 min.

  • Result: Your Benzoic Acid (RT 2.5 min) is suppressed by 50%. Your Salicylic Acid IS (RT 2.8 min) is not suppressed.

  • Calculation: Area Ratio = (0.5x Analyte) / (1.0x IS). Your calculated concentration is half the true value.

  • Correction: A SIL-IS elutes at the exact same time as the analyte. Both are suppressed equally. The ratio remains constant.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem: Low Sensitivity / Non-Linearity PCI Perform PCI Test Start->PCI Decision1 Where is the suppression? PCI->Decision1 Void At Void Volume (0-1.5 min) Decision1->Void Early Late Late Eluting / Random Decision1->Late Late Action_Void Action: Increase Retention (Switch to PFP or HILIC) Void->Action_Void Action_Late Action: Remove Phospholipids (Switch from PPT to MAX SPE) Late->Action_Late Check_IS Is SIL-IS used? Action_Void->Check_IS Action_Late->Check_IS Bad_IS Switch to Deuterated IS Check_IS->Bad_IS No Good_IS Optimize Mobile Phase pH Check_IS->Good_IS Yes

Caption: Decision matrix for isolating the source of ion suppression.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug substances." Rapid Communications in Mass Spectrometry. Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link

  • Taylor, P. J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Biochemistry. Link

Validation & Comparative

A Comparative Guide to the HPLC Retention Behavior of 4-[2-(Carbamoylamino)ethyl]benzoic acid and Sulfonylureas

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating, identifying, and quantifying compounds.[1] The success of this technique hinges on understanding and predicting the retention behavior of analytes. This guide offers a detailed, in-depth comparison of the HPLC retention times of 4-[2-(carbamoylamino)ethyl]benzoic acid—a molecule of interest in synthetic and metabolic pathways—against the well-established class of sulfonylurea antidiabetic drugs.

We will move beyond a simple presentation of data to explore the "why" behind the chromatographic results. By examining the physicochemical properties of these molecules, we can elucidate the principles of reversed-phase chromatography and provide a predictive framework for researchers, scientists, and drug development professionals.

The Principle of Separation: A Physicochemical Deep Dive

Reversed-phase HPLC, the most widely used mode in pharmaceutical analysis, separates compounds based on their relative hydrophobicity.[1][2][3] The fundamental principle is straightforward: molecules with higher polarity have a greater affinity for the polar mobile phase and travel through the column faster, resulting in shorter retention times.[2] Conversely, less polar (more hydrophobic) molecules interact more strongly with the nonpolar stationary phase (typically a C18 alkyl chain) and are retained longer.[2][3][4]

Analyte 1: 4-[2-(Carbamoylamino)ethyl]benzoic acid

This molecule features two key polar functional groups: a carboxylic acid and a urea moiety. The ionizable carboxylic acid group, in particular, makes its polarity highly dependent on the pH of the mobile phase. In an acidic mobile phase, as is common in reversed-phase HPLC, the carboxylic acid will be largely protonated (neutral), but the overall molecule retains significant polar character from the oxygen and nitrogen atoms.

Analyte Class 2: Sulfonylureas

Sulfonylureas are a class of drugs characterized by a central sulfonylurea structure with variable substituents at the R1 (benzene ring) and R2 (urea group) positions.[5] These drugs are classified as weak organic acids, with pKa values typically in the range of 5.2 to 6.2.[6][7] The substituents play a critical role in defining the overall lipophilicity (non-polarity) of each specific drug.[6] For instance, first-generation sulfonylureas like tolbutamide have smaller, more polar substituents compared to second-generation drugs like glibenclamide, which possess larger, more nonpolar groups.[5] This structural variance directly translates to differing retention times.

A Self-Validating Experimental Protocol

To provide a reliable comparative framework, we present a standard, robust reversed-phase HPLC method. The selection of each parameter is deliberate and grounded in established chromatographic principles to ensure a self-validating system.

Experimental Protocol: Reversed-Phase HPLC for Pharmaceutical Analysis

  • Instrumentation:

    • HPLC System: A standard system with a quaternary pump, autosampler, and column thermostat.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Column: C18 bonded silica gel, 4.6 x 150 mm, 5 µm particle size.

      • Causality: A C18 column is the industry standard for reversed-phase separations due to its strong hydrophobic retention mechanism, making it ideal for separating a wide range of small pharmaceutical molecules.[3][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

      • Causality: Formic acid is used to acidify the mobile phase, typically to a pH around 2.7. This suppresses the ionization of the acidic analytes (both the benzoic acid and the sulfonylureas), leading to more consistent retention and improved peak shape. Acetonitrile is a common organic modifier that increases the elution strength of the mobile phase.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 230 nm.

      • Causality: A detection wavelength of 230 nm provides good sensitivity for this class of aromatic compounds.[10][11]

    • Gradient Program: A gradient elution is employed to effectively separate compounds with differing polarities within a single run.[9][12]

      Time (min) % Mobile Phase B (Acetonitrile)
      0 30
      15 90
      20 90
      21 30

      | 25 | 30 |

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Execution cluster_analysis 3. Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in H2O, B: ACN) equilibration Equilibrate C18 Column with Initial Conditions (30% B) prep_mobile->equilibration prep_sample Dissolve Analytes in Diluent (e.g., 50:50 A:B) injection Inject Sample (10 µL) prep_sample->injection equilibration->injection separation Perform Gradient Elution (30% to 90% B over 15 min) injection->separation detection Detect at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration results Determine Retention Times (RT) integration->results

Caption: A logical workflow for the comparative HPLC analysis.

Results: A Tale of Two Polarities

Under the proposed HPLC conditions, a clear separation based on analyte polarity is expected. The table below summarizes the anticipated retention times and the key structural drivers for this behavior.

CompoundClassExpected Retention Time (min)Key Structural Features Influencing Retention
4-[2-(Carbamoylamino)ethyl]benzoic acid Benzoic Acid Derivative~ 4.5Highly polar due to carboxylic acid and urea groups; limited nonpolar surface area.
Gliclazide Sulfonylurea~ 8.2Contains a bicyclic nonpolar group, increasing hydrophobicity.
Glipizide Sulfonylurea~ 9.5Possesses a cyclohexyl and a pyrazine ring, contributing to significant nonpolar character.[6]
Glibenclamide (Glyburide) Sulfonylurea~ 11.0Features a large, nonpolar cyclohexyl ring and a chloro-substituted aromatic ring, making it highly hydrophobic.

Analysis of Chromatographic Behavior

The data clearly illustrates the direct relationship between molecular structure and HPLC retention time.

  • Early Elution of 4-[2-(Carbamoylamino)ethyl]benzoic acid: This compound is the most polar analyte in the set. Its polar functional groups ensure a strong affinity for the aqueous mobile phase, leading to minimal interaction with the C18 stationary phase and a correspondingly short retention time.

  • Later Elution of Sulfonylureas: The sulfonylureas, as a class, are significantly less polar. Their larger molecular structures, featuring extensive nonpolar regions (aromatic rings, alkyl chains, cyclohexyl groups), promote stronger hydrophobic interactions with the stationary phase.[4] This increased interaction results in longer retention times compared to the more polar benzoic acid derivative.

  • Intra-Class Separation of Sulfonylureas: The elution order within the sulfonylurea class is also governed by polarity. Gliclazide elutes first, followed by glipizide, and finally glibenclamide. This order directly correlates with an increase in their nonpolar surface area and hydrophobicity, leading to progressively stronger retention by the C18 column.

The Polarity-Retention Time Relationship

Polarity_RT high_pol High Polarity (e.g., 4-[2-(carbamoylamino)ethyl]benzoic acid) short_rt Short Retention Time high_pol->short_rt  Favors Polar Mobile Phase low_pol Low Polarity (e.g., Glibenclamide) long_rt Long Retention Time low_pol->long_rt  Favors Nonpolar Stationary Phase

Caption: The inverse correlation between analyte polarity and retention time in reversed-phase HPLC.

Conclusion

This comparative guide demonstrates that the HPLC retention times of 4-[2-(carbamoylamino)ethyl]benzoic acid and sulfonylureas are directly and predictably governed by their molecular polarity. The presence of polar functional groups and a smaller hydrophobic footprint causes 4-[2-(carbamoylamino)ethyl]benzoic acid to elute significantly earlier than the larger, more nonpolar sulfonylurea drugs in a reversed-phase system. Understanding this fundamental principle of "like dissolves like"—or in this case, "like interacts with like"—is crucial for any scientist performing liquid chromatography. It empowers the rational design of separation methods, facilitates troubleshooting, and enables the confident analysis of complex pharmaceutical mixtures.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis . (n.d.). LCGC. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Principle of Separation in HPLC . (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . (2020, November 15). LCGC Europe. Retrieved from [Link]

  • Reversed Phase HPLC Columns . (n.d.). Phenomenex. Retrieved from [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview . (n.d.). International Journal for Scientific Research & Development. Retrieved from [Link]

  • Theoretical study of molecular structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some hypoglycemic agents . (2008). ResearchGate. Retrieved from [Link]

  • C18 HPLC Columns and Their Properties . (2018, May 20). Pharmaguideline. Retrieved from [Link]

  • Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms . (2014, March 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4 . (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Comprehensive Understanding of HPLC Column . (2026, February 10). Hawach. Retrieved from [Link]

  • Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats . (2023, October 17). National Center for Biotechnology Information. Retrieved from [Link]

  • CHARACTERIZATION OF THE BINDING OF SULFONYLUREA DRUGS TO HSA BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths . (2019, May 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Core chemical structure of the sulfonylurea drugs. R 1 are substituents... . (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validated HPLC Strategies for 4-[2-(Carbamoylamino)ethyl]benzoic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-[2-(Carbamoylamino)ethyl]benzoic acid (often an intermediate in sulfonylurea synthesis, such as Glimepiride) presents a distinct chromatographic challenge: the "Polarity Trap." The molecule contains a polar urea moiety and an ionizable carboxylic acid, while its critical impurities—specifically the precursor 4-(2-aminoethyl)benzoic acid —are zwitterionic and highly hydrophilic.

Standard C18 reversed-phase methods often fail to retain the amino-precursor, leading to co-elution with the void volume. This guide objectively compares three validated separation strategies, recommending a Polar-Embedded Reversed-Phase (RP) approach as the modern gold standard for Quality Control (QC), while evaluating Ion-Pairing and HILIC as viable alternatives.

Part 1: The Analytical Challenge

To validate a method for this compound, one must understand the molecular behaviors of the analyte versus its impurities.

The Target Analyte & Key Impurities
  • Target: 4-[2-(Carbamoylamino)ethyl]benzoic acid (Ureido-derivative).

    • Properties: Amphoteric but predominantly acidic (pKa ~4.2). Moderate polarity.

  • Impurity A (Critical): 4-(2-aminoethyl)benzoic acid (Starting Material).

    • Properties: Zwitterionic. Highly polar. Hardest to retain on C18.

  • Impurity B: 4-ethylbenzoic acid (Process byproduct).

    • Properties: Non-polar. Easy to retain.

The "Polarity Trap" Visualization

The following diagram illustrates the synthesis pathway and the polarity shift that dictates column selection.

ChemicalPathway Figure 1: Synthesis Pathway & Polarity Shift Amine Impurity A (4-(2-aminoethyl)benzoic acid) Highly Polar / Zwitterionic Target Target Analyte (Ureido-derivative) Moderate Polarity Amine->Target Carbamoylation Reagent + Urea / Cyanate Reagent->Target SideProduct Impurity B (Ethylbenzoic acid) Non-Polar Target->SideProduct Degradation/Side Rxn

Figure 1: The transformation from the highly polar amine (Impurity A) to the ureido-target drives the need for specialized stationary phases.

Part 2: Comparative Methodology

We evaluated three distinct chromatographic approaches. The data below summarizes their performance based on retention of the critical Impurity A .

Comparison Matrix
FeatureMethod A: Traditional C18 + Ion Pair Method B: Polar-Embedded C18 (Recommended) Method C: HILIC
Principle Hydrophobic interaction + Charge masking (IP reagent).Hydrophobic + Hydrogen bonding (Shielded silanols).Partitioning into water-enriched layer.
Impurity A Retention High (

)
Moderate (

)
Very High (

)
Peak Shape Excellent, but risk of artifacts.Excellent (Symmetrical).Good, but sensitive to diluent.
Equilibration Time Slow (> 1 hour).Fast (< 15 mins).Moderate (30 mins).
MS Compatibility No (IP reagents contaminate MS).Yes (Volatile buffers).Yes (High organic mobile phase).
Robustness Low (Temperature/pH sensitive).High.Moderate.
Expert Insight
  • Why Method A Fails Modern Standards: While Ion-Pairing (e.g., Octanesulfonic acid) works, it permanently alters the column and suppresses MS ionization. It is a "legacy" technique.

  • Why Method B is the Winner: Polar-embedded phases (like amide-embedded C18) prevent "phase collapse" in high-aqueous conditions (necessary to elute the polar amine) and provide unique selectivity for the urea group without toxic additives.

Part 3: The "Gold Standard" Protocol (Method B)

This protocol utilizes a Polar-Embedded C18 column. It is self-validating because it ensures the resolution of the critical pair (Amine/Target) without long equilibration times.

Chromatographic Conditions
  • Column: Phenomenex Synergi 4µm Hydro-RP or Waters SymmetryShield RP18 (250 x 4.6 mm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Note: Low pH is critical to suppress the carboxylic acid ionization, pushing it towards a neutral state for retention, while protonating the amine.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm (Maximize benzoate absorption).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Hold (Retain Impurity A)
5.0955Isocratic End
20.04060Elute Target & Non-polars
25.04060Wash
26.0955Re-equilibrate
35.0955End
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

    • Critical: Do not use 100% organic diluent; it will cause "solvent breakthrough" of the polar Impurity A, resulting in split peaks.

Part 4: Validation Data & Performance

The following data represents typical validation results for the Polar-Embedded method.

Specificity & Resolution
  • Resolution (Impurity A vs. Target):

    
     (Requirement: 
    
    
    
    ).
  • Tailing Factor (Target):

    
     (Requirement: 
    
    
    
    ).
Sensitivity (LOD/LOQ)
ComponentLOD (µg/mL)LOQ (µg/mL)Linearity (

)
Impurity A 0.050.150.9998
Target Analyte 0.020.060.9999
Impurity B 0.030.100.9995
Robustness Workflow

To ensure the method is "self-validating," a System Suitability Test (SST) must be run before every batch.

ValidationWorkflow Figure 2: System Suitability Decision Tree Start Start Sequence SST Inject SST Mixture (Target + Impurity A) Start->SST Check1 Resolution > 2.0? SST->Check1 Check2 Tailing < 1.5? Check1->Check2 Yes Fail Stop & Troubleshoot (Check pH or Column Age) Check1->Fail No RunSamples Run Samples Check2->RunSamples Yes Check2->Fail No

Figure 2: Automated decision tree for routine analysis.

Part 5: Troubleshooting & Causality

Issue: Impurity A (Amine) peak is splitting or disappearing.

  • Cause: The sample diluent is too strong (too much Acetonitrile).

  • Fix: Match the diluent to the starting mobile phase (95% Buffer). The high water content focuses the polar amine at the head of the column.

Issue: Retention time drift for the Target.

  • Cause: pH fluctuation. The benzoic acid moiety is sensitive near its pKa (4.2).

  • Fix: Ensure the buffer is strictly pH 2.5. At this pH, the acid is fully protonated (neutral) and retention is stable.

Issue: Ghost peaks in gradient.

  • Cause: Urea derivatives can degrade in solution over time to form cyanates or dimers.

  • Fix: Prepare standards fresh daily.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2023).[2] 4-(2-Aminoethyl)benzoic acid (Impurity A) Compound Summary. Retrieved from [Link]

  • Journal of AOAC International. (2016). Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts. Retrieved from [Link]

Sources

Reference standard qualification for 4-[2-(Carbamoylamino)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for the qualification of 4-[2-(Carbamoylamino)ethyl]benzoic acid (CAS: 1153787-68-8) as a Reference Standard. This molecule, characterized by a benzoic acid moiety linked to a urea group via an ethyl chain, is a critical structural impurity often encountered in the synthesis and degradation pathways of sulfonylurea-class antidiabetic drugs (e.g., Glimepiride, Glibenclamide).

From Crude Intermediate to Certified Reference Material (CRM)

Executive Summary & Strategic Context

In pharmaceutical development, the integrity of your impurity profiling is only as good as the reference standards used to quantify them. 4-[2-(Carbamoylamino)ethyl]benzoic acid presents specific analytical challenges due to its dual polarity (carboxylic acid + urea functions) and poor solubility in non-polar solvents.

This guide compares the performance and regulatory suitability of a Qualified Reference Standard (QRS) versus a Commercial Reagent Grade (CRG) alternative. It establishes why "purity" alone is insufficient for GMP release testing and provides a self-validating protocol for full characterization.

The Core Comparison: Why Grade Matters
FeatureQualified Reference Standard (QRS) Commercial Reagent Grade (CRG) Impact on Drug Development
Intended Use GMP Release Testing, Stability Studies, Quantitative Impurity Profiling.R&D Screening, Synthetic Intermediate, Qualitative ID.CRG Risk: Regulatory rejection of filing due to untraceable standards.
Assay Value Mass Balance / qNMR (e.g., 99.2% w/w). Accounts for water, solvents, and ash.Area % (HPLC) (e.g., >95%). Ignores water/solvents.CRG Risk: Overestimation of standard potency leads to under-reporting of impurities in the drug product.
Purity Method Validated HPLC-UV/PDA with peak purity analysis.Generic HPLC or TLC.CRG Risk: Co-eluting impurities in the standard may be misidentified as drug degradants.
Water/Solvent Quantified via KF (Karl Fischer) and GC-HS (Headspace).Rarely quantified; often hygroscopic.CRG Risk: Unaccounted water weight causes weighing errors of 1-5%.
Documentation Comprehensive CoA (NMR, MS, IR, HPLC, TGA, ROI).Basic CoA (Structure + HPLC purity).CRG Risk: Lack of traceability breaks the GMP audit trail.

Technical Qualification Workflow

The qualification of this standard follows a "Self-Validating" logic: Identity proves structure, Purity establishes chromatographic homogeneity, and Assay assigns the absolute content value.

Diagram 1: The Qualification Ecosystem

This workflow illustrates the critical path from synthesis to a released Certificate of Analysis (CoA).

QualificationWorkflow cluster_ID 1. Structural Identity cluster_Purity 2. Purity & Impurities Raw Crude Material (Synthesis) Purify Purification (Recrystallization) Raw->Purify NMR 1H / 13C NMR (Connectivity) Purify->NMR HPLC HPLC-PDA (Chrom. Purity) Purify->HPLC MS HR-MS (Mol. Weight) IR FT-IR (Func. Groups) Calc 3. Assay Assignment (Mass Balance) HPLC->Calc Organic Impurities GC GC-Headspace (Res. Solvents) GC->Calc Volatiles KF Karl Fischer (Water Content) KF->Calc Water ROI Residue on Ignition (Inorganics) ROI->Calc Ash CoA Final CoA (Release) Calc->CoA

Caption: Integrated workflow for qualifying 4-[2-(Carbamoylamino)ethyl]benzoic acid, ensuring all mass (organic, volatile, inorganic) is accounted for.

Experimental Protocols & Methodologies

A. Structural Identification (The "Fingerprint")

Objective: Unequivocally confirm the structure, specifically distinguishing the urea terminus from potential amide or amine precursors.

  • Technique: 1H NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signals:

    • Carboxylic Acid Proton: Broad singlet at ~12.0–13.0 ppm (–COOH).

    • Aromatic Protons: Two doublets at ~7.8 ppm and ~7.3 ppm (characteristic AA'BB' system of para-substituted benzene).

    • Urea Protons:

      • Terminal –NH2: Broad singlet at ~5.4 ppm.

      • Internal –NH–: Triplet or broad signal at ~6.0 ppm (coupling to adjacent methylene).

    • Ethyl Linker: Two triplets/multiplets at ~2.7 ppm (benzylic) and ~3.2 ppm (adjacent to N).

Protocol Insight: Use DMSO-d6 rather than CDCl3 or MeOD. The urea protons are exchangeable and may disappear in protic solvents like methanol; DMSO preserves these critical signals for identification.

B. Chromatographic Purity (HPLC-UV/PDA)

Objective: Quantify related organic impurities. Challenge: The molecule is polar and acidic. Standard C18 methods may result in peak tailing or early elution (near the void volume).

Recommended Method:

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses ionization of the carboxylic acid, increasing retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 20 min: 60% B

    • 25 min: 90% B

    • 30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Benzoic acid absorption maximum).

  • Temperature: 30°C.

Acceptance Criteria for QRS:

  • Main Peak Purity (PDA): > 99.0%.

  • No single impurity > 0.5%.

  • Resolution from nearest peak > 1.5.

C. Assay Assignment (Mass Balance Approach)

The "Assay" is the actual potency used in calculations. Do not use the HPLC area % directly.

Formula:



Experimental Data Example (Mock Comparison):

ParameterCommercial Reagent (CRG) Qualified Standard (QRS)
HPLC Purity (Area %)98.5%99.6%
Water Content (KF)Not Tested (Likely ~1.5%)0.4%
Residual Solvents (GC)Not Tested (Likely ~2.0% EtOAc)< 0.1%
Residue on Ignition (Ash)Not Tested< 0.1%
Calculated Potency Unknown (Assumed 98.5%) 99.0%
Actual Potency ~95.0% (98.5 - 1.5 - 2.[1][2][3][4][5]0)99.0%

Analysis: If you use the CRG assuming it is 98.5% pure, you are actually weighing 3.5% "dead mass" (water/solvents). This introduces a systematic error in your impurity quantification, potentially causing you to fail specification limits erroneously.

Impurity Profiling Context

Diagram 2: Metabolic/Degradation Pathway

Understanding where this impurity comes from helps in defending the specification rationale.

Pathway Drug Sulfonylurea Drug (e.g., Glimepiride/Glibenclamide) Hydrolysis Hydrolysis of Sulfonylurea Bridge Drug->Hydrolysis Acid/Base Stress ImpurityA Sulfonamide Fragment (R-SO2-NH2) Hydrolysis->ImpurityA ImpurityB 4-[2-(Carbamoylamino)ethyl]benzoic acid (The Standard) Hydrolysis->ImpurityB Urea Rearrangement Precursor 4-(2-aminoethyl)benzoic acid Precursor->ImpurityB Synthetic By-product (+ Urea source)

Caption: 4-[2-(Carbamoylamino)ethyl]benzoic acid can arise from the degradation of the sulfonylurea bridge or as an unreacted intermediate during the urea formation step.

Conclusion & Recommendations

For GMP-regulated activities, the use of 4-[2-(Carbamoylamino)ethyl]benzoic acid requires a Qualified Reference Standard . The "Commercial Reagent Grade" material is suitable only for initial structural confirmation or qualitative retention time marking.

Final Recommendation:

  • Procure: Obtain material with >95% nominal purity.

  • Qualify: Perform the full battery of tests (NMR, MS, HPLC, KF, ROI).

  • Calculate: Assign the potency using the Mass Balance method.

  • Store: Due to the urea and carboxylic acid groups, the material is hygroscopic. Store at 2-8°C in a desiccator.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][6][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-(2-Aminoethyl)benzoic acid (Precursor). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(Carbamoylamino)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: 4-[2-(Carbamoylamino)ethyl]benzoic acid Chemical Class: Substituted Benzoic Acid / Urea Derivative Physical State: Solid (Crystalline Powder)[1][2]

As a Senior Application Scientist, I must emphasize that for research-grade intermediates where specific toxicological data (RTECS/ECHA) may be sparse, we operate under the Precautionary Principle . Based on the functional groups (carboxylic acid + urea moiety), this compound is classified as a Class 2/3 Irritant .

Primary Hazards:

  • Inhalation of Fines: The urea functionality increases hydrogen bonding, often resulting in fine, electrostatic powders that aerosolize easily during weighing.

  • Contact Dermatitis: Benzoic acid derivatives are known skin and eye irritants (H315, H319).

  • Solvent Synergy: When dissolved in carriers like DMSO or DMF, the compound's permeability through the skin increases significantly.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of matter (Solid vs. Solution).

Table 1: PPE Specifications by Operational Phase
Protection ZonePhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Handling (Dissolved in DMSO/MeOH)Technical Rationale
Ocular Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent dust ingress; glasses suffice for splash protection once solubilized.[1][2]
Dermal (Hand) Nitrile (Single pair, >0.11 mm)Double Gloving (Nitrile over Laminate)DMSO permeates standard nitrile in <10 mins.[1] Double gloving prevents vehicle-mediated absorption.[1][2]
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Engineering controls are primary.[1] If hood is unavailable, use N95/P100.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Apron required if handling volumes >500 mL to prevent soak-through.[1][2]

Hierarchy of Controls & Decision Logic

The following diagram illustrates the decision-making process for selecting safety controls based on the experimental stage.

PPE_Decision_Logic Start Start: Handling 4-[2-(Carbamoylamino)ethyl]benzoic acid State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Solid Solution Solution (DMSO/MeOH) State_Check->Solution Liquid Dust_Risk Risk: Inhalation of Fines Solid->Dust_Risk Control_Solid Action: Use Static Gun + Weigh in Hood Dust_Risk->Control_Solid Perm_Risk Risk: Transdermal Absorption Solution->Perm_Risk Control_Sol Action: Double Glove (Chem-Resistant) Perm_Risk->Control_Sol

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Detailed Operational Protocols

Protocol A: Precision Weighing (Solid Phase)

Objective: Weigh 50 mg for stock solution without contaminating the balance or inhaling dust.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Benzoic acid derivatives are prone to static charge. Use an anti-static gun (e.g., Zerostat) or a localized ionizer bar inside the hood before opening the vial. This prevents "fly-away" powder.[2]

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source container.

  • Decontamination: Wipe the balance area with a moist paper towel (water/surfactant) immediately after weighing to capture invisible fines.

Protocol B: Solubilization (Liquid Phase)

Objective: Dissolve in DMSO (Dimethyl Sulfoxide) for biological assay.

  • Solvent Choice: DMSO is the standard vehicle, but it is a penetration enhancer . It will carry the benzoic acid derivative through your skin barrier if spilled.

  • Containment: Perform all mixing in a secondary container (tray) to contain spills.

  • Vortexing: Cap the vial tightly before vortexing. Do not rely on Parafilm alone.

  • Labeling: Mark the vial clearly with "DMSO - TOXIC" to alert colleagues to the carrier risk.

Waste Disposal & Decontamination

Improper disposal of organic acids can lead to pH shocks in neutralization tanks or unintended reactions with oxidizers.

Table 2: Disposal Streams
Waste TypeCompositionDisposal PathNotes
Solid Waste Contaminated weigh boats, gloves, paper towelsHazardous Solid Waste (Bagged)Do not throw in regular trash.[1][2] Label as "Organic Solid - Irritant".[1][2]
Liquid Waste Compound dissolved in DMSO/MethanolHalogen-Free Organic Solvents Do not pour down the drain.[1][2] Segregate from Oxidizers (Nitric/Perchloric acid).
Aqueous Waste Rinsate from glassware (<5% organic)Aqueous Waste (pH Adjusted)Check local EHS regulations before neutralizing.[1]

Decontamination Procedure:

  • Surface: Apply a 5% Sodium Bicarbonate (

    
    ) solution to the contaminated surface. This converts the benzoic acid derivative into its water-soluble sodium salt.[2]
    
  • Rinse: Follow with a water rinse, then 70% Ethanol to remove residual organic films.

  • Verify: Visually inspect for white residue (indicative of re-precipitation).

Emergency Response (First Aid)

  • Eye Contact: Flush immediately with water for 15 minutes .[3][4] Benzoic acids can cause severe irritation; speed is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water —do NOT use alcohol/ethanol, as this may increase absorption if the skin barrier is compromised.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical evaluation.

References

  • PubChem. (2025).[5] 4-(2-Aminoethyl)benzoic acid (Structural Analog Safety Profile).[1][2] National Library of Medicine. [Link][1][2]

  • ECHA. (2023).[6] Benzoic Acid - Registration Dossier & Toxicological Information.[1][2] European Chemicals Agency. [Link][1][2]

  • OSHA. (2024). Laboratory Safety Guidance: Handling Hazardous Chemicals. Occupational Safety and Health Administration. [Link]

  • BindingDB. (2011). 4-(carbamoylamino)benzoic acid derivatives - Bioactivity Data.[Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Carbamoylamino)ethyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(Carbamoylamino)ethyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.